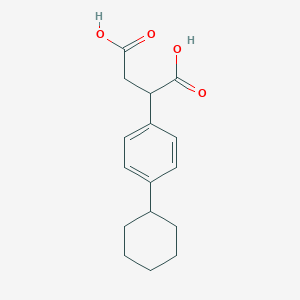

2-(4-Cyclohexylphenyl)butanedioic acid

Description

Academic Significance of Substituted Butanedioic Acids

Substituted butanedioic acids are a class of molecules with profound academic and industrial importance. Butanedioic acid itself is a key intermediate in the citric acid cycle, a fundamental metabolic pathway in most living organisms. mdpi.comresearchgate.netrsc.org This biological role has spurred extensive research into its derivatives for pharmaceutical applications. nist.gov

In the realm of polymer chemistry, butanedioic acid and its analogues are crucial monomers for the synthesis of biodegradable polyesters and polyamides. researchgate.netnih.gov These materials are gaining traction as environmentally friendly alternatives to traditional plastics in industries ranging from automotive parts to textiles and electronics. researchgate.netnih.gov The versatility of the butanedioic acid scaffold allows for the tuning of polymer properties by introducing various substituent groups.

Furthermore, butanedioic acid serves as a precursor for the synthesis of numerous high-value industrial chemicals, including 1,4-butanediol, tetrahydrofuran, and γ-butyrolactone. nih.govjst.vn Its derivatives are also utilized as food additives, flavor enhancers, and pH regulators. mdpi.comnist.gov The broad utility of the butanedioic acid core underscores the academic drive to explore novel substituted variants like 2-(4-Cyclohexylphenyl)butanedioic acid.

Contextualization of the 4-Cyclohexylphenyl Moiety in Organic Synthesis

The 4-cyclohexylphenyl moiety is a significant structural unit in organic synthesis, often incorporated to introduce lipophilicity and steric bulk. This group can influence a molecule's solubility, crystal packing, and biological activity. For instance, cyclohexyl phenyl ketone is a known synthetic intermediate for derivatives of benzodiazepines, which are active on the central nervous system. nist.gov

The synthesis of molecules containing the 4-cyclohexylphenyl group can be achieved through various methods, including Friedel-Crafts reactions. chemicalbook.com For example, cyclohexanecarbonyl chloride can be reacted with benzene (B151609) to yield cyclohexyl phenyl ketone. chemicalbook.com The presence of the cyclohexyl ring attached to a phenyl group creates a rigid and bulky substituent that can be strategically employed in drug design and materials science to control intermolecular interactions.

Overview of Research Trajectories for Butanedioic Acid Analogues

The research trajectories for butanedioic acid analogues are diverse and expanding. A significant area of focus is the development of bio-based polymers. By modifying the substituents on the succinic acid backbone, researchers can fine-tune the thermal and mechanical properties of polyesters. orgsyn.org This allows for the creation of biodegradable plastics with a wide range of characteristics suitable for various applications. researchgate.net

In medicinal chemistry, butanedioic acid analogues are being investigated for their potential as enzyme inhibitors. nist.gov For example, derivatives of butanedioic acid have been shown to competitively inhibit succinate (B1194679) dehydrogenase, an important enzyme in cellular respiration. nist.gov This line of inquiry could lead to the development of new therapeutic agents.

Another promising research avenue is the use of butanedioic acid derivatives in the formation of metallogels. These materials have potential applications in areas such as antimicrobial agents and catalysis. nih.gov The ability of the dicarboxylic acid functionality to coordinate with metal ions makes butanedioic acid analogues attractive building blocks for supramolecular chemistry.

The exploration of butanedioic acid analogues with bulky and unique substituents, such as the 4-cyclohexylphenyl group, represents a logical progression in this field. The specific properties conferred by this moiety may lead to the discovery of novel materials and bioactive compounds.

Below is a table summarizing the properties of the parent compound, Butanedioic Acid.

| Property | Value |

| IUPAC Name | Butanedioic acid |

| Other Names | Succinic acid, Amber acid |

| CAS Number | 110-15-6 |

| Molecular Formula | C4H6O4 |

| Molecular Weight | 118.088 g/mol |

| Melting Point | 185–187 °C |

| Solubility in water | Soluble |

Structure

3D Structure

Properties

CAS No. |

34177-35-0 |

|---|---|

Molecular Formula |

C16H20O4 |

Molecular Weight |

276.33 g/mol |

IUPAC Name |

2-(4-cyclohexylphenyl)butanedioic acid |

InChI |

InChI=1S/C16H20O4/c17-15(18)10-14(16(19)20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2,(H,17,18)(H,19,20) |

InChI Key |

MMIMBTDQSGAEEU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 4 Cyclohexylphenyl Butanedioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-(4-Cyclohexylphenyl)butanedioic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular connectivity and environment of each atom can be constructed.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the butanedioic acid backbone, the aromatic ring, and the cyclohexyl group. The acidic protons of the two carboxylic acid groups are expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to their acidic nature and hydrogen bonding.

The protons on the butanedioic acid moiety would present a complex splitting pattern. The methine proton (CH at position 2) would likely appear as a triplet or a doublet of doublets, influenced by the adjacent methylene (B1212753) protons. The methylene protons (CH₂) would also show complex splitting due to coupling with the methine proton.

The aromatic protons of the para-substituted phenyl ring are expected to appear as two distinct doublets in the aromatic region (approximately 7.0-7.5 ppm), characteristic of an AA'BB' system. The cyclohexyl group protons would produce a series of broad, overlapping multiplets in the aliphatic region (typically 1.0-2.5 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) |

| Aromatic (Ar-H) | 7.0 - 7.5 | Doublet (d) |

| Butanedioic Acid (-CH-) | 3.5 - 4.0 | Triplet (t) |

| Butanedioioic Acid (-CH₂-) | 2.5 - 3.0 | Multiplet (m) |

| Cyclohexyl (-CH-) | 2.4 - 2.6 | Multiplet (m) |

| Cyclohexyl (-CH₂-) | 1.0 - 2.0 | Multiplet (m) |

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbons of the two carboxylic acid groups are expected to resonate at the most downfield region, typically between 170 and 185 ppm.

The aromatic carbons will appear in the range of 115-150 ppm. This includes two signals for the protonated aromatic carbons and two signals for the quaternary carbons (one attached to the butanedioic acid chain and one to the cyclohexyl group). The aliphatic carbons of the butanedioic acid backbone and the cyclohexyl ring will resonate in the upfield region, generally between 20 and 60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 170 - 185 |

| Aromatic Quaternary (C -Ar) | 130 - 150 |

| Aromatic Methine (C H-Ar) | 115 - 130 |

| Butanedioic Acid (-C H-) | 40 - 50 |

| Cyclohexyl (-C H-) | 40 - 45 |

| Butanedioic Acid (-C H₂-) | 30 - 40 |

| Cyclohexyl (-C H₂-) | 25 - 35 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the methine and methylene protons of the butanedioic acid backbone. It would also map the connectivity within the cyclohexyl ring, showing correlations between adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would link each proton signal to the carbon signal it is attached to, allowing for the definitive assignment of the aliphatic and aromatic CH and CH₂ groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The presence of the dicarboxylic acid functionality in this compound gives rise to several characteristic absorption bands in the IR spectrum.

O-H Stretching: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. rsc.org This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids. rsc.org

C=O Stretching: A sharp and intense absorption corresponding to the carbonyl stretch is anticipated in the range of 1680-1725 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding. rsc.org

C-O Stretching and O-H Bending: A medium intensity C-O stretching vibration is typically observed between 1210-1320 cm⁻¹. rsc.org Additionally, an out-of-plane O-H bend can often be seen around 900-950 cm⁻¹. rsc.org

The IR spectrum will also display absorptions characteristic of the cyclohexyl and phenyl moieties.

Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

Aliphatic C-H Stretching: Strong absorption bands from the C-H bonds of the cyclohexyl ring and the butanedioic acid backbone will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Ring Stretching: Medium to weak absorptions corresponding to the carbon-carbon double bond stretching within the phenyl ring are expected in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the para-substituted phenyl ring typically appear as a strong band in the 800-860 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=O Stretch (Carboxylic Acid) | 1680 - 1725 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

| O-H Bend (Carboxylic Acid) | 900 - 950 | Medium, Broad |

| C-H Bend (p-substituted) | 800 - 860 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern. For this compound, the molecular formula is C₁₆H₂₀O₄, which corresponds to a molecular weight of 276.33 g/mol . In a typical mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 276.

The fragmentation of this compound would likely proceed through several predictable pathways based on the cleavage of its functional groups and hydrocarbon skeleton. Dicarboxylic acids are known to undergo characteristic fragmentations such as the loss of water ([M-18]⁺) and decarboxylation ([M-45]⁺). researchgate.netcdnsciencepub.comresearchgate.net The presence of the cyclohexyl and phenyl groups will also influence the fragmentation.

Key predicted fragmentation pathways include:

Loss of a carboxyl group: A prominent peak would be expected at m/z 231, corresponding to the loss of a COOH radical. libretexts.org

Loss of the butanedioic acid moiety: Cleavage of the bond between the phenyl ring and the butanedioic acid group could result in a fragment corresponding to the cyclohexylphenyl cation.

Cleavage of the cyclohexyl ring: Fragmentation of the cyclohexyl group could lead to a series of peaks separated by 14 mass units, characteristic of alkane chain fragmentation. libretexts.org

Benzylic cleavage: The bond between the phenyl ring and the cyclohexyl group is a point of potential cleavage.

A hypothetical fragmentation pattern is presented in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Proposed Fragment Ion | Structural Representation of Fragment |

| 276 | [M]⁺ | [C₁₆H₂₀O₄]⁺ |

| 258 | [M - H₂O]⁺ | Loss of water |

| 231 | [M - COOH]⁺ | Loss of a carboxyl group |

| 199 | [M - C₄H₅O₄]⁺ | Loss of the butanedioic acid moiety |

| 159 | [C₁₂H₁₅]⁺ | Cyclohexylphenyl cation |

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While a specific crystal structure for this compound has not been reported, the principles of this technique allow for a discussion of the expected structural features.

To perform X-ray crystallography, a single crystal of the compound is required. wikipedia.org This crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to determine the electron density map of the molecule. From this, the positions of individual atoms, bond lengths, and bond angles can be determined.

For this compound, X-ray crystallography would reveal:

Molecular Conformation: The dihedral angles between the phenyl ring, the butanedioic acid chain, and the cyclohexyl ring. This would show whether the molecule adopts a planar or a more contorted conformation in the solid state. Studies on aromatic carboxylic acids often reveal planar arrangements of the aromatic ring. aip.org

Intermolecular Interactions: The presence of hydrogen bonding between the carboxylic acid groups of adjacent molecules, which is a common feature in the crystal structures of carboxylic acids. nih.gov It would also show other non-covalent interactions, such as van der Waals forces, that influence the crystal packing.

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

The table below outlines the type of crystallographic data that would be obtained from an X-ray diffraction experiment.

Table 2: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Density (calculated) (g/cm³) | Calculated density of the crystal |

Advanced Spectroscopic Techniques in Derivative Characterization (e.g., Raman Spectroscopy)

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and is complementary to infrared (IR) spectroscopy. nsf.gov It is particularly useful for identifying non-polar bonds and symmetric vibrations, which are often weak in IR spectra.

For this compound, the Raman spectrum would be expected to show characteristic peaks for its constituent functional groups. The analysis of its derivatives would involve observing shifts in these characteristic peaks, indicating chemical modification.

Predicted characteristic Raman peaks for this compound include:

Carboxylic Acid Group: A strong band around 1650-1750 cm⁻¹ corresponding to the C=O stretching vibration.

Phenyl Group: A sharp, intense peak around 1000 cm⁻¹ due to the ring breathing mode of the benzene (B151609) ring. wiley.com Other characteristic aromatic C-C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Cyclohexyl Group: C-H stretching vibrations would be observed in the 2800-3000 cm⁻¹ region. The C-C stretching and bending modes of the cyclohexane (B81311) ring would also produce characteristic signals. oup.com

The characterization of a derivative, for example, an ester of this compound, would show a shift in the C=O stretching frequency and the appearance of new bands corresponding to the ester functional group.

The following table summarizes the predicted key Raman shifts.

Table 3: Predicted Characteristic Raman Shifts for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |

| 2800-3000 | C-H Stretch | Cyclohexyl and Phenyl |

| 1650-1750 | C=O Stretch | Carboxylic Acid |

| 1400-1600 | C-C Stretch | Phenyl Ring |

| ~1000 | Ring Breathing | Phenyl Ring |

Chemical Reactivity and Mechanistic Pathways of 2 4 Cyclohexylphenyl Butanedioic Acid

Reactivity of Carboxylic Acid Functional Groups

The presence of two carboxylic acid groups on the butanedioic acid backbone provides multiple sites for nucleophilic acyl substitution and related reactions. The proximity of these groups also allows for intramolecular cyclization reactions to form stable five-membered ring systems.

Esterification Reactions for Mono- and Diester Formation

The conversion of carboxylic acids to esters, known as Fischer-Speier esterification, is a well-established acid-catalyzed reaction with an alcohol. organic-chemistry.orgchemistrylearner.comsynarchive.com For 2-(4-Cyclohexylphenyl)butanedioic acid, this reaction can yield either a monoester or a diester, depending on the reaction conditions.

The mechanism involves the initial protonation of a carbonyl oxygen by an acid catalyst (like H₂SO₄ or TsOH), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmdpi.com The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. organic-chemistry.org

To favor the formation of a monoester, stoichiometric control is crucial, typically using a 1:1 molar ratio of the diacid to the alcohol. Conversely, using a large excess of the alcohol as the solvent drives the equilibrium toward the formation of the diester, in accordance with Le Châtelier's principle. organic-chemistry.org The removal of water as it forms, often through azeotropic distillation, can also be employed to maximize the yield of the diester. organic-chemistry.org

Table 1: Esterification Products of this compound

| Reactant (Alcohol) | Product(s) | Conditions |

|---|---|---|

| Methanol (1 equiv.) | Methyl 4-(4-cyclohexylphenyl)-4-oxobutanoate | Acid catalyst, controlled stoichiometry |

| Ethanol (excess) | Diethyl 2-(4-cyclohexylphenyl)butanedioate | Acid catalyst, excess alcohol, heat |

Amidation and Imide Formation from the Diacid System

Dicarboxylic acids react with amines to form amides through a condensation reaction. nih.govacs.org The direct thermal condensation requires high temperatures (often above 160°C) to overcome the initial formation of a poorly reactive ammonium (B1175870) carboxylate salt and to drive off the water produced. encyclopedia.pubacs.org The use of coupling agents or catalysts, such as niobium pentoxide (Nb₂O₅), can facilitate this transformation under milder conditions. nih.govacs.org

When this compound is heated with a primary amine, an intermediate amic acid is formed first. Upon further heating, this intermediate can undergo intramolecular cyclization to form a stable five-membered imide ring, specifically a substituted N-alkyl or N-aryl succinimide. researchgate.netwikipedia.org This cyclodehydration step is a key pathway for butanedioic acid (succinic acid) derivatives. mdpi.com The synthesis can often be achieved by simply heating the diacid with the amine. orgsyn.org

Table 2: Amidation and Imide Formation Products

| Reactant (Amine) | Intermediate/Product | Conditions |

|---|---|---|

| Ammonia (NH₃) | 2-(4-Cyclohexylphenyl)succinimide | Heat |

| Aniline (C₆H₅NH₂) | N-phenyl-2-(4-cyclohexylphenyl)succinimide | Heat, dehydration |

| Ethylamine (CH₃CH₂NH₂) | N-ethyl-2-(4-cyclohexylphenyl)succinimide | Heat, dehydration |

Anhydride (B1165640) Formation and Reactivity

Like other 1,4-dicarboxylic acids, this compound can undergo intramolecular dehydration to form a cyclic anhydride. youtube.com This reaction is typically achieved by heating the diacid, often in the presence of a dehydrating agent like acetic anhydride. nih.gov The product of this reaction is 2-(4-Cyclohexylphenyl)succinic anhydride, which contains a five-membered ring. youtube.com

Cyclic anhydrides are more reactive than their acyclic counterparts due to ring strain. fiveable.me They are valuable synthetic intermediates and readily react with nucleophiles in ring-opening reactions. youtube.comnih.gov For instance, reaction with an alcohol yields a monoester, while reaction with an amine produces an amic acid. fiveable.meresearchgate.net This reactivity makes the anhydride a useful precursor for selectively creating mono-functionalized derivatives of the original diacid. researchgate.net

Decarboxylation Pathways of Substituted Butanedioic Acids

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). While this reaction occurs readily in β-keto acids, simple aliphatic carboxylic acids are generally stable and require high temperatures to decarboxylate. The decarboxylation of succinic acid itself to form propionic acid is a known, though often challenging, transformation that can be facilitated by enzymatic or specific chemical conditions. pnas.org Oxidative decarboxylation of succinic acid can also be induced using strong oxidizing agents. orientjchem.org For a substituted butanedioic acid like this compound, thermal decarboxylation would likely require harsh conditions and may proceed with low selectivity.

Transformations Involving the Cyclohexylphenyl Moiety

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. wikipedia.org The regiochemical outcome of the substitution is controlled by the existing substituents on the ring: the cyclohexyl group and the butanedioic acid chain.

The cyclohexyl group is an alkyl group, which is classified as an electron-donating and therefore activating group. wikipedia.orglibretexts.org Activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgpressbooks.pub The butanedioic acid substituent, being attached via an sp³-hybridized carbon, has a weaker inductive effect on the ring. Therefore, the directing effect is dominated by the cyclohexyl group.

Since the para position is already occupied by the butanedioic acid chain, electrophilic attack will be directed to the two equivalent ortho positions (C-3 and C-5). libretexts.org However, the bulky nature of the cyclohexyl group can cause significant steric hindrance, potentially impeding the approach of the electrophile to the adjacent ortho sites. uomustansiriyah.edu.iqlibretexts.org This steric effect can reduce the rate of reaction at the ortho positions, especially with larger electrophiles. libretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group. wikipedia.orguomustansiriyah.edu.iq

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom. wikipedia.org

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid (-SO₃H) group. wikipedia.org

Friedel-Crafts Alkylation/Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃) to introduce an alkyl (-R) or acyl (-COR) group. wikipedia.orguomustansiriyah.edu.iq

Table 3: Potential Electrophilic Aromatic Substitution Products

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitro-4-cyclohexylphenyl)butanedioic acid |

| Bromination | Br₂, FeBr₃ | 2-(3-Bromo-4-cyclohexylphenyl)butanedioic acid |

| Sulfonation | SO₃, H₂SO₄ | 2-(3-Sulfo-4-cyclohexylphenyl)butanedioic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(3-Acetyl-4-cyclohexylphenyl)butanedioic acid |

Cyclohexane (B81311) Ring Transformations (e.g., Conformational Analysis, Oxidation)

The cyclohexane ring in this compound is a key structural feature that influences the molecule's three-dimensional shape and can be a site of chemical transformation.

Conformational Analysis:

The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. The 4-phenylbutanedioic acid substituent can occupy either an axial or an equatorial position on the cyclohexane ring. The equilibrium between these two conformations is determined by the steric bulk of the substituent. Generally, bulkier groups prefer the equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions.

The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. masterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position. While the specific A-value for the 4-phenylbutanedioic acid group has not been determined, it is expected to be significant, similar to that of a phenyl group, which is approximately 2.87 kcal/mol. researchgate.net This indicates a strong preference for the conformer where the substituent is in the equatorial position.

Interactive Data Table: Conformational A-Values of Common Cyclohexane Substituents

| Substituent | A-Value (kcal/mol) |

| -H | 0 |

| -CH₃ | 1.70 |

| -CH₂CH₃ | 1.75 |

| -CH(CH₃)₂ | 2.15 |

| -C(CH₃)₃ | ~5.0 |

| -Phenyl | ~2.87 |

| -OH | 0.94 |

| -COOH | 1.35 |

This table provides representative A-values for common substituents to illustrate the concept of steric strain in cyclohexane conformations. masterorganicchemistry.com

Oxidation:

The C-H bonds of the cyclohexane ring are susceptible to oxidation, although they are generally considered unactivated. mdpi.com The reactivity of these bonds towards oxidation typically follows the order: tertiary C-H > secondary C-H > primary C-H. In the case of the cyclohexane ring in this compound, all C-H bonds are secondary, with the exception of the tertiary C-H at the point of attachment to the phenyl ring.

Oxidation can be achieved using various reagents, such as transition metal complexes, which can catalyze the hydroxylation of aliphatic C-H bonds. mdpi.com For instance, ruthenium(V)-oxo complexes have been shown to oxidize cyclohexane, and a kinetic isotope effect (kH/kD) of 5.3 was observed, suggesting that C-H bond cleavage is the rate-determining step. rsc.org The selectivity of such oxidations can be influenced by the solvent and the specific catalyst used. mdpi.com In the context of this compound, oxidation of the cyclohexane ring would likely lead to the formation of cyclohexanol (B46403) or cyclohexanone (B45756) derivatives.

Mechanistic Investigations of Key Reaction Pathways

The mechanistic pathways for reactions involving this compound are primarily centered around the butanedioic acid functionality.

A key reaction of succinic acid and its derivatives is the formation of a cyclic anhydride. The mechanism for the dehydration of succinic acid to succinic anhydride can proceed either thermally or with the aid of a dehydrating agent like acetyl chloride or phosphoryl chloride. wikipedia.org

When a dehydrating agent such as acetic anhydride is used, the mechanism involves a nucleophilic acyl substitution. One of the carboxylic acid groups of the succinic acid derivative attacks a carbonyl carbon of the acetic anhydride, forming a mixed anhydride intermediate. Subsequently, the second carboxylic acid group acts as an intramolecular nucleophile, attacking the carbonyl carbon of the mixed anhydride. This leads to the formation of the five-membered succinic anhydride ring and the release of an acetate (B1210297) molecule. pearson.com

Other important reactions of the dicarboxylic acid moiety include esterification and amidation, which would proceed through standard nucleophilic acyl substitution mechanisms.

Reactions involving the aromatic ring, such as electrophilic aromatic substitution, are also possible. The mechanism would involve the generation of an electrophile which is then attacked by the electron-rich phenyl ring to form a resonance-stabilized carbocation intermediate (arenium ion). Loss of a proton then restores the aromaticity. libretexts.org

Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations

Controlling the selectivity of reactions involving this compound is crucial for the synthesis of specific derivatives.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the two carboxylic acid groups are chemically equivalent, which can present a challenge for selective mono-functionalization. However, statistical methods or the use of a large excess of the diacid can favor mono-substitution. Alternatively, the two carboxylic acid groups can be rendered inequivalent by the presence of the chiral center, potentially allowing for enzymatic or chiral reagent-controlled differentiation. Furthermore, selective reactions at the carboxylic acid groups in the presence of the aromatic and aliphatic rings, or vice versa, would depend on the choice of reagents and reaction conditions.

Regioselectivity:

Regioselectivity is the preference for reaction at one position over another. libretexts.org For electrophilic aromatic substitution on the phenyl ring, the existing substituents (the cyclohexyl group and the butanedioic acid group) will direct the incoming electrophile. Alkyl groups, such as the cyclohexyl group, are generally ortho-, para-directing activators. The 2-butanedioic acid substituent is attached via an sp3-hybridized carbon, and its electronic effect on the ring is primarily inductive and weakly deactivating. Therefore, electrophilic substitution would be expected to occur predominantly at the positions ortho to the cyclohexyl group. The steric bulk of the cyclohexyl group might favor substitution at the less hindered para-position relative to the cyclohexyl group (which is the meta position relative to the butanedioic acid substituent).

Stereoselectivity:

The this compound molecule contains a stereocenter at the carbon atom attached to the phenyl ring and the two carboxylic acid groups. This means the molecule is chiral and can exist as a pair of enantiomers. Synthetic transformations that introduce new stereocenters or reactions on prochiral faces of the molecule can be influenced by this existing stereocenter.

The stereoselective synthesis of 2-substituted succinic acid derivatives is an area of active research. researchgate.net For example, the alkylation of malonic esters can proceed with high stereospecificity. researchgate.net In the context of this compound, reactions at the methylene (B1212753) group of the butanedioic acid moiety could potentially be controlled by the adjacent stereocenter, leading to diastereoselective outcomes. Furthermore, the synthesis of enantiomerically pure this compound would require either a stereoselective synthesis or the resolution of a racemic mixture.

Computational Chemistry and Theoretical Modeling of 2 4 Cyclohexylphenyl Butanedioic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the electronic structure of molecules. rsc.org These calculations can predict various properties, including molecular geometry, energy levels, and reactivity indices, offering a detailed picture of a molecule's electronic landscape.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. nih.govresearchgate.net For 2-(4-Cyclohexylphenyl)butanedioic acid, DFT would be employed to determine its most stable three-dimensional structure (ground state geometry) by optimizing bond lengths, bond angles, and dihedral angles.

From a single DFT calculation, a wealth of information can be derived. Key ground state properties that could be calculated for this compound include:

Total Energy: To assess the molecule's stability.

Dipole Moment: To understand its polarity.

Molecular Electrostatic Potential (MEP): To identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule might interact with other chemical species. researchgate.net

Vibrational Frequencies: To predict its infrared (IR) spectrum, which can be compared with experimental data to confirm the structure.

DFT calculations also provide reactivity descriptors that help in understanding a molecule's chemical behavior. nih.gov These indices, such as chemical potential, hardness, and electrophilicity, offer a quantitative measure of reactivity. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: The following data is illustrative of typical DFT outputs and not based on actual published research for this specific molecule.)

| Property | Hypothetical Value | Description |

| Optimized Energy (Hartree) | -925.1234 | The total electronic energy of the molecule in its most stable conformation. |

| Dipole Moment (Debye) | 2.5 D | Indicates the overall polarity of the molecule arising from charge distribution. |

| HOMO Energy (eV) | -6.8 eV | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| LUMO Energy (eV) | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.6 eV | An indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. weebly.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called the frontier orbitals, is fundamental to understanding chemical reactivity. researchgate.netmsu.edu

For this compound, MO analysis would reveal:

HOMO Distribution: The location of the HOMO would indicate the most probable sites for electrophilic attack (where the molecule is most likely to donate electrons).

LUMO Distribution: The location of the LUMO would indicate the most probable sites for nucleophilic attack (where the molecule is most likely to accept electrons).

Electronic Transitions: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a first approximation of the energy required to excite an electron. researchgate.net This is useful for predicting the molecule's absorption spectrum in the ultraviolet-visible (UV-Vis) range.

Molecular Dynamics (MD) Simulations for Conformational Behavior and Solvation Effects

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.govrsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a dynamic environment, such as in a solvent. ucr.edu

For this compound, MD simulations could be used to:

Explore Conformational Space: The molecule has several rotatable bonds. MD simulations can explore the different possible conformations (shapes) the molecule can adopt and determine their relative stabilities and the energy barriers between them.

Analyze Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water), one can study how the solvent affects its structure and dynamics. nih.gov This includes analyzing the formation of hydrogen bonds between the carboxylic acid groups and water, which is critical to understanding its solubility and behavior in aqueous environments.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for studying the step-by-step process of a chemical reaction. researchgate.netnih.gov By mapping the potential energy surface of a reaction, chemists can identify transition states—the high-energy structures that connect reactants to products. researchgate.net

Should this compound be involved in a chemical reaction, such as esterification or decarboxylation, computational methods like DFT could be used to:

Propose a Reaction Pathway: Model the movement of atoms as reactants are converted into products.

Calculate Activation Energies: Determine the energy of the transition state relative to the reactants. This activation energy is a key factor in determining the reaction rate; a higher barrier means a slower reaction.

Identify Intermediates: Locate any stable or semi-stable molecules that may form during the course of the reaction.

In Silico Design and Virtual Screening of Novel Butanedioic Acid Analogues

In silico (computer-based) methods are frequently used in drug discovery and materials science to design and screen new molecules with desired properties before they are synthesized in the lab. nih.govmdpi.comresearchgate.net Starting with the scaffold of this compound, new analogues could be designed by modifying its structure—for example, by adding different functional groups to the phenyl or cyclohexyl rings.

Virtual screening would then involve computationally evaluating a large library of these designed analogues against a specific biological target (e.g., an enzyme active site) or for a particular property. researchgate.net This process helps prioritize which new molecules are most promising for synthesis and experimental testing, saving significant time and resources.

Applications in Advanced Organic Synthesis and Materials Science

Catalytic Applications of Butanedioic Acid Derivatives in Organic Reactions

Butanedioic acid, commonly known as succinic acid, and its derivatives are emerging as versatile and environmentally benign catalysts in a variety of organic transformations. Their utility stems from their acidic nature, biocompatibility, and the potential for modification to introduce chirality and other functionalities. These characteristics allow them to be employed in a range of catalytic applications, from acting as simple Brønsted acid catalysts to forming the backbone of more complex chiral ligands and organocatalysts. While specific research on the catalytic applications of 2-(4-Cyclohexylphenyl)butanedioic acid is not extensively documented, the broader family of succinic acid derivatives provides a strong precedent for its potential utility in catalysis.

The presence of the carboxylic acid groups in butanedioic acid derivatives allows them to function as effective Brønsted acid catalysts. This is particularly valuable in reactions that are sensitive to harsh acidic conditions. For instance, succinic acid itself has been successfully employed as a novel and efficient organocatalyst for the synthesis of α-amino nitriles via the Strecker reaction. acgpubs.org This three-component reaction, involving an aldehyde or ketone, an amine, and trimethylsilyl (B98337) cyanide, proceeds under solvent-free conditions at room temperature, highlighting the mild and effective nature of succinic acid as a catalyst. acgpubs.org The methodology offers significant advantages, including the use of an inexpensive, stable, and environmentally friendly catalyst. acgpubs.org

The general scheme for this succinic acid-catalyzed Strecker reaction can be represented as follows:

Scheme 1: Succinic Acid Catalyzed Strecker Reaction

Where R1, R2, and R3 can be various organic substituents.

Beyond simple acid catalysis, derivatives of butanedioic acid are crucial in the development of chiral catalysts for asymmetric synthesis. The C2-symmetric backbone of tartaric acid, a dihydroxysuccinic acid, is a well-known example of a chiral scaffold used in highly successful catalysts like Sharpless's asymmetric epoxidation. Similarly, substituted succinic acids can be used to create chiral environments for metal-catalyzed reactions or as organocatalysts themselves. For example, enantiomerically enriched succinic acid derivatives have been synthesized through asymmetric conjugate additions, demonstrating the creation of chiral building blocks that could be applied in catalytic contexts. researchgate.net

The development of chiral succinate (B1194679) enolate equivalents has also opened avenues for the asymmetric synthesis of α-alkyl succinic acid derivatives. rsc.orgrsc.org While this research focuses on the synthesis of these chiral molecules, the products themselves are valuable precursors for chiral ligands and catalysts.

Furthermore, the rigid structure of cyclic derivatives of butanedioic acid, such as succinimides, makes them excellent candidates for stereodivergent synthesis. Rhodium-catalyzed asymmetric transfer hydrogenation of 3-hydroxy-4-substituted-maleimide derivatives can lead to both syn- and anti-chiral succinimides with high enantioselectivity. nih.gov This highlights how the butanedioic acid framework can be manipulated to achieve a high degree of stereochemical control in catalytic reactions. nih.gov

The potential catalytic applications of butanedioic acid and its derivatives are summarized in the table below, indicating the types of reactions and the role of the succinic acid moiety.

| Catalytic Application | Type of Butanedioic Acid Derivative | Role of Derivative | Reaction Example |

| Organocatalysis | Unmodified Succinic Acid | Brønsted Acid Catalyst | Strecker reaction for α-amino nitriles acgpubs.org |

| Asymmetric Synthesis | Chiral Succinic Acid Derivatives | Chiral Building Blocks/Ligands | Asymmetric Conjugate Addition researchgate.net |

| Asymmetric Catalysis | Chiral Iron Succinoyl Complexes | Chiral Enolate Equivalents | Asymmetric alkylation rsc.orgrsc.org |

| Stereodivergent Synthesis | Succinimide Derivatives | Chiral Scaffold | Rh-catalyzed Asymmetric Transfer Hydrogenation nih.gov |

While the direct catalytic applications of this compound remain a subject for future investigation, the established catalytic utility of the broader butanedioic acid family suggests a promising potential. The introduction of the bulky and lipophilic 4-cyclohexylphenyl group could influence catalyst solubility, steric hindrance, and non-covalent interactions within the catalytic pocket, potentially leading to novel catalytic activities and selectivities.

Future Perspectives and Emerging Research Areas for 2 4 Cyclohexylphenyl Butanedioic Acid

Innovations in Synthetic Methodologies and Process Intensification

The efficient and sustainable synthesis of 2-(4-Cyclohexylphenyl)butanedioic acid is a primary area for future research. Innovations in synthetic methodologies and the application of process intensification strategies will be crucial for its potential large-scale production and commercial viability.

Synthetic Approaches: Future synthetic strategies are likely to focus on convergent and stereoselective routes. Drawing parallels from the synthesis of structurally related compounds, several potential pathways can be envisioned. For instance, a common method for creating substituted succinic acid derivatives involves the Michael addition of a nucleophile to an α,β-unsaturated dicarboxylic acid ester, followed by hydrolysis. In the context of this compound, this could involve the reaction of a (4-cyclohexylphenyl)malonate derivative with an appropriate electrophile or the conjugate addition of a 4-cyclohexylphenyl organometallic reagent to a maleate (B1232345) or fumarate (B1241708) ester.

Another promising approach could involve the catalytic asymmetric hydrogenation of a corresponding unsaturated precursor, which would provide access to enantiomerically pure forms of the target molecule. The development of novel chiral catalysts tailored for this specific substrate will be a key research focus.

Process Intensification: To enhance the efficiency and sustainability of the synthesis, process intensification techniques will be indispensable. These may include:

Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow reactors can offer significant advantages, including improved heat and mass transfer, enhanced safety, and the potential for in-line purification and analysis.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.

Catalyst Immobilization and Reuse: Developing methods to immobilize the catalysts used in the synthesis on solid supports will facilitate their separation from the reaction mixture and allow for their recycling, thereby reducing waste and cost.

A comparative overview of potential synthetic routes is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Michael Addition | Readily available starting materials, well-established reaction. | Control of stereochemistry, potential for side reactions. |

| Asymmetric Hydrogenation | High enantioselectivity, clean reaction profiles. | Development of substrate-specific catalysts. |

| Cross-Coupling Reactions | Modular approach, allows for late-stage functionalization. | Catalyst cost and stability, purification of products. |

Advancements in Spectroscopic and Computational Analysis Techniques

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its behavior and guiding its application. Future research will leverage advanced spectroscopic and computational methods to elucidate these characteristics.

Spectroscopic Characterization: Standard spectroscopic techniques will form the basis of structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the connectivity of the molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, will be employed to unambiguously assign all proton and carbon signals, particularly for the complex cyclohexyl and phenyl ring systems.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorptions corresponding to the carboxylic acid O-H and C=O stretching vibrations.

Mass Spectrometry (MS): High-resolution mass spectrometry will be used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

Computational Analysis: In silico methods will play a pivotal role in predicting the properties and reactivity of this compound.

Density Functional Theory (DFT) Calculations: DFT methods will be used to optimize the molecular geometry and calculate various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com The HOMO-LUMO gap will provide insights into the molecule's kinetic stability and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis will identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. mdpi.com

Hirshfeld Surface Analysis: This technique will be employed to visualize and quantify intermolecular interactions in the solid state, providing insights into the crystal packing and potential for polymorphism. nih.gov

The table below summarizes the key analytical techniques and the information they can provide.

| Analytical Technique | Information Obtained |

| 1D and 2D NMR | Molecular connectivity, stereochemistry. |

| IR Spectroscopy | Presence of functional groups (e.g., -COOH). |

| High-Resolution MS | Exact molecular weight and elemental formula. |

| DFT Calculations | Optimized geometry, electronic properties (HOMO, LUMO). mdpi.com |

| MEP Mapping | Reactivity sites, electrostatic potential distribution. mdpi.com |

| Hirshfeld Surface Analysis | Intermolecular interactions, crystal packing. nih.gov |

Cross-Disciplinary Research in Chemical Sciences and Sustainable Technologies

The unique combination of a dicarboxylic acid moiety and a bulky hydrophobic substituent in this compound opens up possibilities for its application in various cross-disciplinary fields, particularly in the development of sustainable technologies.

Polymer Science and Materials Chemistry: Butanedioic acid (succinic acid) is a well-known building block for biodegradable polyesters such as poly(butylene succinate) (PBS). researchgate.netwikipedia.org The incorporation of the 4-cyclohexylphenyl group into a polyester (B1180765) backbone could impart unique properties, such as:

Enhanced Thermal Stability: The rigid and bulky phenyl and cyclohexyl rings could increase the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polymers.

Improved Mechanical Properties: The cyclohexylphenyl group may enhance the stiffness and strength of the polymer chains.

Modified Biodegradability: The hydrophobic nature of the substituent could influence the rate of enzymatic degradation of the polyester, allowing for tunable lifetimes of the material.

Future research in this area will involve the synthesis and characterization of novel copolyesters of this compound with various diols and the evaluation of their thermal, mechanical, and biodegradable properties.

Supramolecular Chemistry and Crystal Engineering: The presence of two carboxylic acid groups allows this compound to act as a versatile building block in supramolecular chemistry. It can form hydrogen-bonded networks, leading to the formation of well-defined crystalline structures, including metal-organic frameworks (MOFs) and co-crystals. The cyclohexylphenyl group can play a crucial role in directing the self-assembly process through van der Waals and π-π stacking interactions.

Sustainable Chemistry and Green Technologies: If derived from bio-based feedstocks, this compound could contribute to the development of more sustainable materials and chemicals. Research into the biocatalytic synthesis of this compound using engineered microorganisms could be a promising long-term goal. Furthermore, its potential use as a precursor for other high-value chemicals could align with the principles of a circular economy.

The table below outlines potential cross-disciplinary applications.

| Research Area | Potential Application | Key Properties to Investigate |

| Polymer Science | Monomer for high-performance biodegradable polyesters. | Thermal stability, mechanical strength, biodegradability. |

| Supramolecular Chemistry | Building block for MOFs and co-crystals. | Self-assembly behavior, crystal packing, porosity. |

| Sustainable Chemistry | Bio-based platform chemical. | Biocatalytic synthesis routes, conversion to other valuable chemicals. |

Q & A

Q. What are the key physicochemical properties of 2-(4-Cyclohexylphenyl)butanedioic acid, and how are they experimentally determined?

Answer: The compound’s physicochemical properties include:

Methodology:

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer: Key safety measures include:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS H335) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous runoff .

- First Aid : For eye exposure, rinse with water for ≥15 minutes; for ingestion, seek immediate medical attention .

Q. How is the structural integrity of this compound validated during synthesis?

Answer: Combined spectroscopic techniques are employed:

- NMR : and NMR confirm cyclohexylphenyl integration and carboxylic acid proton shifts.

- FT-IR : Peaks at ~1700 cm (C=O stretching) and 2500–3000 cm (O-H broadening) .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms substituent positioning .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound in multi-step reactions?

Answer: Optimization strategies include:

- Catalyst Screening : Use Lewis acids (e.g., AlCl) for Friedel-Crafts alkylation steps (yield improvement: ~20–30%) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility during cyclization .

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions in oxidation steps .

Q. Data-Driven Approach :

| Condition | Yield Improvement |

|---|---|

| AlCl (10 mol%) | 28% |

| DMF vs. THF | +15% |

Q. What analytical approaches resolve contradictions in spectral data for this compound?

Answer: Common discrepancies and solutions:

- NMR Signal Splitting : Aromatic proton splitting may arise from rotational isomerism. Use variable-temperature NMR to distinguish dynamic effects .

- Mass Spec Fragmentation : Unexpected peaks may result from in-source decay. Cross-validate with MALDI-TOF or ESI-MS .

- XRD vs. Computational Models : Discrepancies in bond angles can be reconciled via DFT simulations (e.g., B3LYP/6-31G**) .

Q. What mechanistic insights guide its potential application in medicinal chemistry?

Answer: The compound’s cyclohexylphenyl group and dicarboxylic acid motif suggest:

- Enzyme Inhibition : Acts as a carboxylate-based inhibitor for metalloproteases (e.g., ACE inhibitors) via Zn chelation .

- Structure-Activity Relationship (SAR) : Modifying the cyclohexyl group’s steric bulk alters binding affinity (see table below):

| Substituent | IC (μM) | Target Enzyme |

|---|---|---|

| 4-Cyclohexylphenyl | 12.3 ± 1.2 | Carbonic Anhydrase |

| 4-Chlorophenyl | 8.9 ± 0.8 | Carbonic Anhydrase |

Methodology : Competitive inhibition assays with fluorogenic substrates .

Q. How does the compound’s stereochemistry influence its biological activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.